![molecular formula C11H9N5O2 B14518356 (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine is a complex organic compound that features both pyrazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine typically involves the reaction of pyrazine and pyridine derivatives with hydroxylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. For instance, the formation of oximes from aldehydes and ketones using hydroxylamine is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Electrochemical methods have also been explored for the synthesis and monitoring of hydroxylamine derivatives .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine itself .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can produce oximes, while reduction can yield amines .
Scientific Research Applications
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar nucleophilic properties.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.
Hydrazones: Formed from the reaction of hydrazine with aldehydes or ketones.
Uniqueness
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler compounds like hydroxylamine .
Properties
Molecular Formula |
C11H9N5O2 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9N5O2/c17-15-10(8-3-1-2-4-13-8)11(16-18)9-7-12-5-6-14-9/h1-7,17-18H/b15-10+,16-11+ |
InChI Key |
PVNFXRFUPLRLSE-RWPWKDLBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/C(=N/O)/C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C(=NO)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


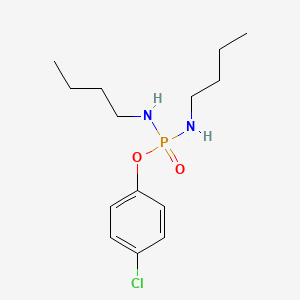
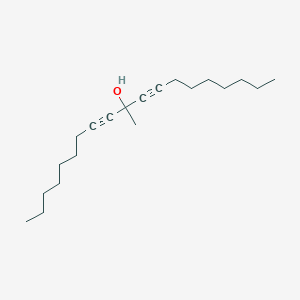
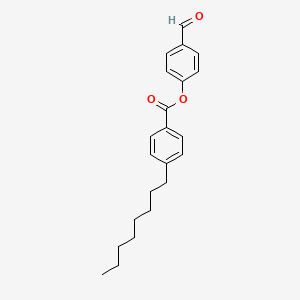
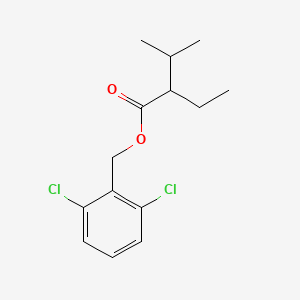
![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
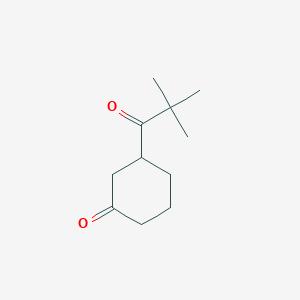
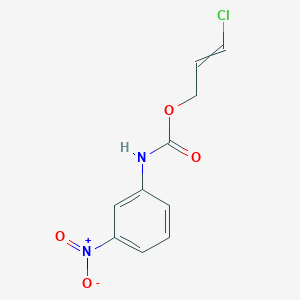
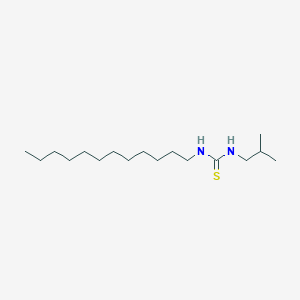
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
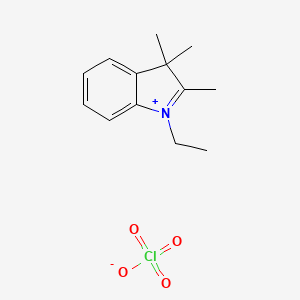

![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
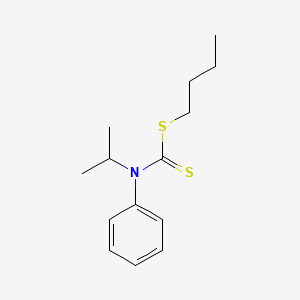
![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
